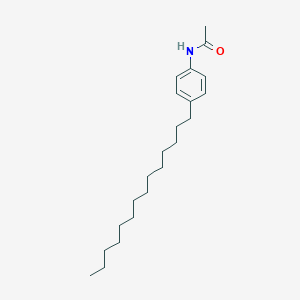
N-(4-tetradecylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tetradecylphenyl)acetamide is an organic compound with the molecular formula C22H37NO It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a tetradecyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tetradecylphenyl)acetamide typically involves the reaction of 4-tetradecylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The general reaction scheme is as follows:
4-tetradecylaniline+acetic anhydride→this compound+acetic acid
The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and control over reaction conditions.
化学反应分析
Types of Reactions
N-(4-tetradecylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of N-(4-tetradecylphenyl)carboxamide or corresponding carboxylic acids.
Reduction: Formation of N-(4-tetradecylphenyl)amine.
Substitution: Formation of substituted derivatives such as N-(4-nitrotetradecylphenyl)acetamide or N-(4-bromotetradecylphenyl)acetamide.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of N-(4-tetradecylphenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(4-tetradecyloxyphenyl)acetamide: Similar structure but with an ether linkage instead of a direct alkyl chain.
N-(4-tetradecylphenyl)carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
N-(4-tetradecylphenyl)amine: Similar structure but with an amine group instead of an acetamide group.
Uniqueness
N-(4-tetradecylphenyl)acetamide is unique due to its specific combination of a long alkyl chain and an acetamide group attached to a phenyl ring. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields.
属性
IUPAC Name |
N-(4-tetradecylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)23-20(2)24/h16-19H,3-15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODVLUOZMBPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B372915.png)
![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)
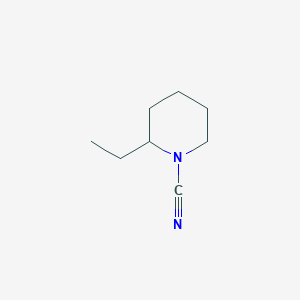
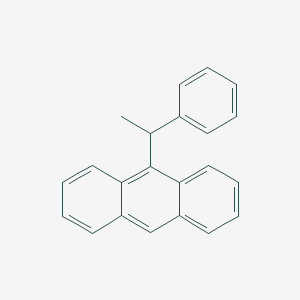

![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)
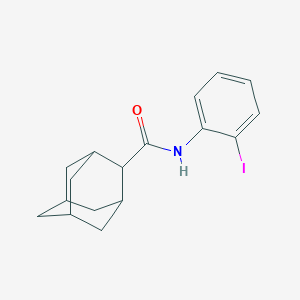

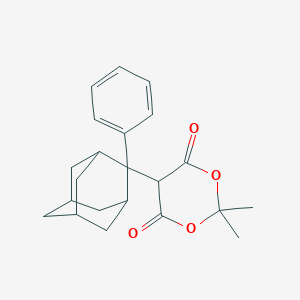
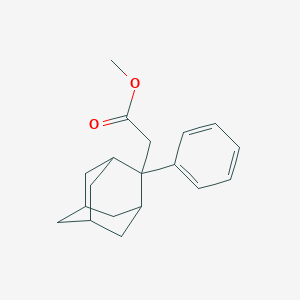
methyl]-3-hydroxybutanoicacid](/img/structure/B372942.png)
